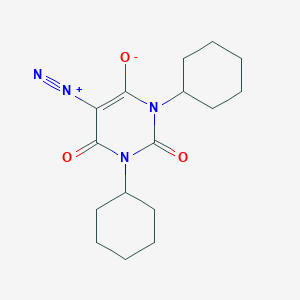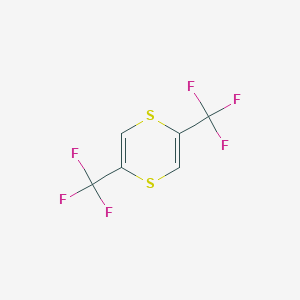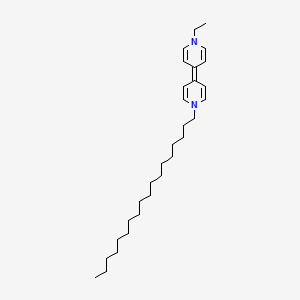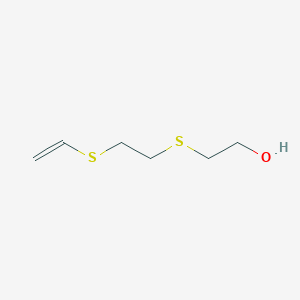
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid is a complex organic compound characterized by the presence of multiple hydroxyl and thioether groups along with carboxylic acid functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid typically involves multi-step organic reactions. One common approach is the oxidation of precursor compounds containing thioether and hydroxyl groups. The reaction conditions often include the use of strong oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled temperature and pH conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through crystallization or chromatography to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The thioether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, nucleophiles such as thiols or amines.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Thioether derivatives with various functional groups.
Applications De Recherche Scientifique
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving sulfur-containing compounds.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and thioether groups can form hydrogen bonds and disulfide bridges, influencing the activity of proteins and other biomolecules. The compound may also participate in redox reactions, affecting cellular oxidative stress levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Dihydroxyoctadecanoic acid: Similar in structure but lacks the thioether groups.
Octadecanedioic acid: Contains carboxylic acid groups but lacks hydroxyl and thioether functionalities.
Uniqueness
9,10-Dihydroxy-4,7,12,15-tetrathiaoctadecane-1,18-dioic acid is unique due to the combination of hydroxyl, thioether, and carboxylic acid groups in a single molecule. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
Propriétés
Numéro CAS |
114315-35-4 |
|---|---|
Formule moléculaire |
C14H26O6S4 |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
3-[2-[4-[2-(2-carboxyethylsulfanyl)ethylsulfanyl]-2,3-dihydroxybutyl]sulfanylethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C14H26O6S4/c15-11(9-23-7-5-21-3-1-13(17)18)12(16)10-24-8-6-22-4-2-14(19)20/h11-12,15-16H,1-10H2,(H,17,18)(H,19,20) |
Clé InChI |
ZVLYFMMPQPSCKK-UHFFFAOYSA-N |
SMILES canonique |
C(CSCCSCC(C(CSCCSCCC(=O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4H-Furo[2,3-b]pyran, 3-ethylhexahydro-](/img/structure/B14305250.png)

![3-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]sulfanyl}-2H-1-benzopyran-2-one](/img/structure/B14305260.png)

![2-[Bis(methylsulfanyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B14305266.png)

![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)
![{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury](/img/structure/B14305274.png)


![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)


